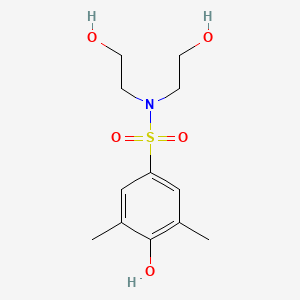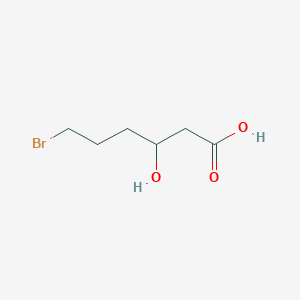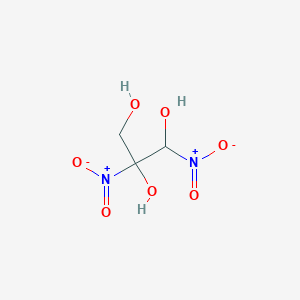
L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- is a peptide compound composed of multiple amino acids. This compound is significant in various biological processes, including protein synthesis and cellular functions. Each amino acid in this sequence contributes to the overall properties and functions of the peptide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides or uronium salts.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under controlled conditions.
Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as bacteria or yeast, which then produces the peptide through its natural protein synthesis machinery.
Análisis De Reacciones Químicas
Types of Reactions
L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine and threonine residues, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can modify the peptide’s structure, particularly at the asparagine residue.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to alter its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Amino acid analogs and coupling reagents in SPPS.
Major Products Formed
Oxidation: Hydroxylated peptides.
Reduction: Reduced peptides with modified side chains.
Substitution: Peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- has various applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mecanismo De Acción
The mechanism of action of L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing cellular signaling pathways and protein functions. For example, it may interact with glycine receptors or influence the activity of kinases involved in phosphorylation processes.
Comparación Con Compuestos Similares
Similar Compounds
L-Serine: A non-essential amino acid involved in protein synthesis and cellular metabolism.
L-Threonine: An essential amino acid important for protein synthesis and immune function.
L-Asparagine: An amino acid involved in protein synthesis and metabolic regulation.
L-Leucine: An essential amino acid crucial for protein synthesis and muscle metabolism.
L-Alanine: A non-essential amino acid involved in glucose metabolism and protein synthesis.
Uniqueness
L-Serine, L-seryl-L-threonyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and functions. Its ability to undergo various chemical reactions and its applications in diverse scientific fields highlight its versatility and importance.
Propiedades
| 156847-82-4 | |
Fórmula molecular |
C26H46N8O13 |
Peso molecular |
678.7 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C26H46N8O13/c1-10(2)5-14(22(42)29-11(3)20(40)33-17(9-37)26(46)47)30-23(43)15(6-18(28)39)31-24(44)16(8-36)32-25(45)19(12(4)38)34-21(41)13(27)7-35/h10-17,19,35-38H,5-9,27H2,1-4H3,(H2,28,39)(H,29,42)(H,30,43)(H,31,44)(H,32,45)(H,33,40)(H,34,41)(H,46,47)/t11-,12+,13-,14-,15-,16-,17-,19-/m0/s1 |
Clave InChI |
LGJZFSVZLUUAIW-HFDRMSSSSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)

![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)



